1-Benzofuran-3-carbonyl chloride

Description

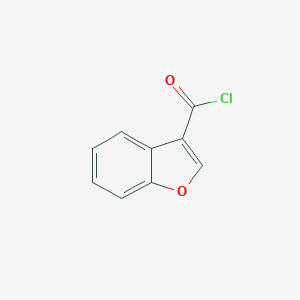

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHWSRVMUQSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515518 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111964-21-7 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Benzofuran 3 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Moiety

The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen atom in the carbonyl group and the chlorine atom. This high degree of electrophilicity makes it a prime target for nucleophilic attack.

This compound readily acylates a variety of nucleophiles. This process, known as nucleophilic acyl substitution, involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride ion as a leaving group. libretexts.org This reaction is a fundamental method for synthesizing a range of 1-benzofuran-3-yl derivatives.

The general mechanism involves the nucleophile adding to the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. libretexts.org

This compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk In this electrophilic aromatic substitution reaction, the acyl chloride is activated by the Lewis acid to form a highly reactive acylium ion. chemguide.co.uk This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding aryl benzofuran-3-yl ketone. masterorganicchemistry.comresearchgate.net

The reaction typically proceeds by the formation of an electrophile, CH₃CO⁺, through the reaction of the acyl chloride with the Lewis acid catalyst. chemguide.co.uk This is followed by a two-stage electrophilic substitution mechanism. chemguide.co.uk The regioselectivity of the acylation on the aromatic ring is influenced by the nature of the substituents already present on the ring.

It has been noted that attaching an acyl group to a benzene (B151609) ring makes it significantly less reactive, preventing further substitution. chemguide.co.uk

Reactivity of the Benzofuran (B130515) Heterocycle in this compound

The presence of the electron-withdrawing carbonyl chloride group at the C-3 position significantly influences the reactivity of the benzofuran ring. This substituent deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The general mechanism involves two main steps: the formation of a positively charged intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

For the benzofuran ring system, electrophilic attack is a common pathway for functionalization. However, the presence of the carbonyl chloride group at the C-3 position deactivates the ring, making these reactions less facile than in unsubstituted benzofuran. The electron-withdrawing nature of the C=O group reduces the electron density of the entire heterocyclic system, thus decreasing its nucleophilicity and reactivity towards electrophiles. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. researchgate.net

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netnih.gov

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

In the context of this compound, any further electrophilic substitution will be influenced by both the inherent reactivity of the benzofuran nucleus and the directing effects of the existing substituent.

Regioselectivity Considerations (C-2, C-3, Phenyl Ring Positions)

The position of electrophilic attack on the this compound molecule is governed by the stability of the resulting carbocation intermediate (sigma complex). echemi.comstackexchange.com In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C-2 position. echemi.comstackexchange.comchemicalbook.com This is because the positive charge in the intermediate formed by attack at C-2 can be effectively delocalized onto the benzene ring, analogous to a benzyl (B1604629) carbocation. echemi.comstackexchange.com Attack at the C-3 position leads to an intermediate where the positive charge can be stabilized by the lone pair of electrons on the oxygen atom, but this is generally less favorable. echemi.comstackexchange.com

However, in this compound, the C-3 position is already occupied. The strong electron-withdrawing nature of the carbonyl chloride group deactivates the C-2 position and the adjacent phenyl ring positions. The deactivation is most pronounced at the positions ortho and para to the point of attachment (C-3a and C-4). This directs incoming electrophiles primarily to the C-2 position, and to a lesser extent, to positions on the benzene ring that are meta to the deactivating group, such as C-5 and C-7.

The regioselectivity of these reactions can sometimes be controlled by the choice of reagents and reaction conditions. For instance, in some cases, specific positions on the benzene ring might be favored under certain catalytic systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-2 | Most favored | The inherent preference of the benzofuran ring for C-2 attack, although deactivated by the C-3 substituent. |

| C-4 | Deactivated | Ortho to the electron-withdrawing group. |

| C-5 | Possible | Meta to the electron-withdrawing group. |

| C-6 | Deactivated | Para to the C-3a position, influenced by the deactivating group. |

| C-7 | Possible | Meta to the electron-withdrawing group. |

This table is a predictive guide based on general principles of electrophilic aromatic substitution.

Palladium-Catalyzed Coupling Reactions of Benzofuran Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, have become indispensable in modern organic synthesis, including the functionalization of heterocyclic compounds like benzofuran. nih.govacs.orgresearchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the substrate. libretexts.orgyoutube.com

Transmetalation (for Suzuki, etc.): The organic group from an organometallic reagent is transferred to the palladium center. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

For benzofuran derivatives, these coupling reactions allow for the introduction of a wide variety of substituents at specific positions. For example, a halogenated benzofuran can be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction). masterorganicchemistry.comrsc.orgyoutube.com The regioselectivity of these reactions is determined by the position of the halide or triflate leaving group on the benzofuran ring. researchgate.net

In the context of this compound, while the carbonyl chloride itself is highly reactive, palladium-catalyzed couplings would typically be performed on a derivative where a halogen is present on the benzofuran ring. For instance, a bromo-substituted 1-benzofuran-3-carboxylic acid could be a precursor. The carbonyl chloride functionality would likely need to be protected or introduced after the coupling reaction due to its high reactivity.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on Benzofuran Scaffolds

| Reaction Name | Coupling Partners | Typical Product |

| Suzuki Coupling | Aryl/vinyl boronic acid + Halogenated benzofuran | Aryl/vinyl-substituted benzofuran |

| Heck Reaction | Alkene + Halogenated benzofuran | Alkenyl-substituted benzofuran |

| Sonogashira Coupling | Terminal alkyne + Halogenated benzofuran | Alkynyl-substituted benzofuran |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. semanticscholar.orgphyschemres.orgresearchgate.net DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. semanticscholar.orgresearchgate.net

For reactions involving benzofuran derivatives, computational studies can elucidate:

The relative stability of intermediates: This helps in predicting the regioselectivity of electrophilic substitution by comparing the energies of the different possible sigma complexes. semanticscholar.orgresearchgate.net

The energy barriers of transition states: This provides insight into the kinetics of the reaction and can help explain why certain pathways are favored over others.

The role of catalysts: Computational models can be used to study the interaction of the substrate with a catalyst, helping to understand how the catalyst facilitates the reaction. nih.gov

In the case of this compound, DFT calculations could be employed to model its reaction with various nucleophiles, mapping out the potential energy surface for acylation reactions. Such studies could also investigate the electronic effects of the carbonyl chloride group on the benzofuran ring, quantifying its deactivating nature and its influence on the regioselectivity of further substitutions.

Experimental Kinetic Studies

Experimental kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. This information is essential for understanding reaction mechanisms and for process optimization.

For this compound, kinetic studies could involve monitoring the rate of its reaction with a series of nucleophiles under various conditions. For example, the rate of solvolysis in different solvents could be measured to understand the influence of solvent polarity on the reaction.

A typical kinetic experiment would involve:

Carefully controlling the temperature and concentrations of the reactants.

Monitoring the disappearance of the reactant (this compound) or the appearance of the product over time using techniques like UV-Vis spectroscopy, NMR, or chromatography.

Analyzing the data to determine the rate law and the rate constant for the reaction.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The benzofuran (B130515) nucleus is a significant heterocyclic scaffold found in numerous biologically active compounds. nih.gov 1-Benzofuran-3-carbonyl chloride serves as a key building block for the synthesis of more complex heterocyclic systems. The acyl chloride functionality is a prime site for nucleophilic attack, enabling the facile introduction of various substituents and the construction of new rings.

For instance, the reaction of acyl chlorides with amines is a fundamental method for forming amides. This reaction can be applied to synthesize benzofuran-3-carboxamides, which are precursors to other heterocyclic structures. In one study, various acid chlorides were reacted with an imine intermediate (N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine) in the presence of triethylamine (B128534) to synthesize complex tri-heterocyclic compounds containing benzofuran, benzothiazole, and azetidinone rings. researchgate.net While this example uses benzofuran-2-yl derivatives, the principle applies directly to this compound for the synthesis of 3-substituted analogs. The reactivity of the acyl chloride allows for the construction of amide linkages, which can then be further cyclized to generate novel fused or linked heterocyclic systems. The benzofuran moiety itself is a common structural motif in natural products and synthetic compounds with diverse biological activities. numberanalytics.com

The versatility of the benzofuran scaffold, combined with the reactivity of the acyl chloride, makes this compound a foundational element in the synthesis of a diverse range of heterocyclic molecules for applications in medicinal chemistry and materials science. nih.govnumberanalytics.com

Precursor for Complex Benzofuran Scaffolds

This compound is an ideal precursor for creating elaborate benzofuran derivatives, as functionalization at the 3-position is a common strategy for modulating the biological activity of this scaffold. mdpi.com

The synthesis of polyfunctionalized benzofurans—those bearing multiple, diverse functional groups—is crucial for developing new therapeutic agents and functional materials. mdpi.com The acyl chloride group of this compound is a powerful handle for introducing this complexity.

One of the most common reactions is the Friedel-Crafts acylation, where the benzofuran-3-carbonyl moiety is attached to an aromatic ring. This reaction is a key step in the synthesis of compounds like dronedarone (B1670951), where a substituted benzoyl group is attached at the C-3 position. google.com Furthermore, the carbonyl group itself can be a point for further functionalization. For example, it can be reduced to a methylene (B1212753) group (CH₂) or converted to an alcohol, providing access to a different set of derivatives.

Research has shown that the introduction of various substituents, such as electron-withdrawing or electron-donating groups on the benzofuran ring system, can significantly influence the biological activity of the resulting molecules. rsc.org Starting with this compound allows for the systematic synthesis of libraries of such compounds for structure-activity relationship (SAR) studies. For example, libraries of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives can be generated, showcasing the modularity of using such precursors. mdpi.com

Table 1: Examples of Reactions for Polyfunctionalization

| Reaction Type | Reagents | Product Type | Significance |

| Amide Formation | Amines (R-NH₂) | Benzofuran-3-carboxamides | Introduction of diverse side chains, precursors for further cyclization. researchgate.net |

| Ester Formation | Alcohols (R-OH) | Benzofuran-3-carboxylates | Modification of polarity and biological activity. |

| Friedel-Crafts Acylation | Aromatic compounds (e.g., Anisole) | 3-Aroylbenzofurans | Creation of complex diaryl ketone structures, key for certain drug scaffolds. google.com |

| Ketone Reduction | Reducing agents (e.g., NaBH₄) | 3-(Hydroxymethyl)benzofurans | Access to alcohols for further ether or ester linkages. |

| Reaction with Organometallics | Grignard reagents (R-MgX) | Tertiary alcohols | Formation of new carbon-carbon bonds at the carbonyl carbon. |

The reactivity of this compound also facilitates the construction of fused heterocyclic systems, where additional rings are built onto the benzofuran scaffold. These polycyclic aromatic compounds are of great interest in materials science and medicinal chemistry. mdpi.com

A common strategy involves a multi-step sequence where the acyl chloride is first used to append a suitable side chain, which then undergoes an intramolecular cyclization reaction to form a new ring. For example, the acyl chloride could be reacted with a nucleophile containing a second reactive site. Subsequent reaction, often acid-catalyzed, can induce ring closure. nih.gov

Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a modern technique used to construct benzo-fused polycyclic heteroaromatic compounds. mdpi.com While direct examples starting from this compound are specific, the principle involves creating a precursor molecule with appropriately positioned aryl groups that can be cyclized. The synthesis of a precursor for such a reaction could readily begin with the acylation of a suitable substrate using this compound. This approach allows for the creation of π-extended polycyclic systems, including those with applications as electron donor materials or those exhibiting unique photophysical properties like fluorescence and phosphorescence. mdpi.com

Intermediate in the Synthesis of Specific Target Molecules

The utility of this compound is highlighted by its role as a key intermediate in the synthesis of high-value, specific target molecules, including pharmaceuticals and natural products.

Dronedarone is an antiarrhythmic drug used to treat atrial fibrillation. nih.gov It is a complex benzofuran derivative, and its synthesis relies on the controlled construction of the substituted benzofuran core. nih.gov The chemical structure of dronedarone features a substituted benzoyl group at the C-3 position of a 2-butyl-5-nitrobenzofuran (B137315) skeleton.

The key step in several patented synthesis routes for dronedarone involves a Friedel-Crafts acylation to install this C-3 benzoyl group. google.com In a typical approach, a 2-butyl-5-nitrobenzofuran intermediate is acylated with a substituted benzoyl chloride, such as p-acetoxybenzoyl chloride, in the presence of a Lewis acid catalyst. google.com This reaction builds the core structure, which is then further modified through hydrolysis, alkylation, reduction of the nitro group, and sulfonylation to yield the final dronedarone molecule. google.comnih.gov

While the direct starting material is often a substituted benzofuran, the fundamental transformation—acylation at the 3-position—is analogous to the reactivity of this compound. This highlights the importance of benzofuran-3-carbonyl synthons in accessing the chemical architecture required for this class of drugs. Dronedarone itself is a non-iodinated derivative of amiodarone, designed to reduce the risk of thyroid and pulmonary toxicities associated with the older drug. nih.gov

Table 2: Key Intermediates in Dronedarone Synthesis

| Intermediate Name | Role in Synthesis | Reference |

| 2-Butyl-5-nitrobenzofuran | The benzofuran core that is acylated. | google.com |

| p-Acetoxybenzoyl chloride | The acylating agent that introduces the C-3 side chain. | google.com |

| 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | A key intermediate formed after acylation and hydrolysis; a direct precursor for subsequent functionalization. | google.com |

Benzofuran rings are a common motif in a vast number of natural products, many of which exhibit potent biological and pharmacological activities. rsc.orgacs.org These activities include antibacterial, antitumor, and anti-inflammatory properties. rsc.org Consequently, the total synthesis of these natural products is a major focus of organic chemistry.

The synthesis of complex natural products often involves building the benzofuran core and then elaborating it. This compound can serve as a starting point for such elaborations. For instance, the synthesis of coumestans, a class of natural products, involves creating a tricyclic benzofuran structure. rsc.org In one reported synthesis, a key step is the introduction of a carbonyl group onto a tricyclic benzofuran intermediate to furnish the final coumestan (B1194414) skeleton. rsc.org While this specific example used an oxidation reaction, an alternative retrosynthetic analysis could envision using a pre-functionalized building block like this compound to introduce the required carbonyl functionality at an earlier stage.

Numerous synthetic strategies have been developed to construct the benzofuran ring itself, including acid-catalyzed cyclizations and transition-metal-catalyzed reactions. nih.govrsc.org Once the core is formed, functionalization at the C-2 and C-3 positions is critical. The reactivity of this compound makes it an attractive tool for chemists to introduce necessary side chains and functional groups as part of a broader strategy to assemble complex natural products containing the benzofuran scaffold. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the benzofuran (B130515) core, and by extension 1-Benzofuran-3-carbonyl chloride, is a central theme in heterocyclic chemistry. nih.gov Researchers are actively pursuing the development of novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of these syntheses. A significant trend is the move towards transition-metal catalysis, with palladium, copper, and rhodium being at the forefront. acs.org

For instance, palladium- and copper-based catalysts have been successfully employed in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. acs.org The use of a co-catalyst like copper iodide (CuI) has been shown to be essential for high yields in these transformations. nih.gov Similarly, copper-catalyzed methodologies are being explored for the one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes, often utilizing environmentally friendly deep eutectic solvents (DES). acs.org These solvents can stabilize polar intermediates and accelerate reaction rates. acs.org

Rhodium-catalyzed C–H directing group migration is another innovative approach for constructing the benzofuran ring. acs.org Lewis acids, such as boron trifluoride diethyl etherate, are being used to promote domino reactions that efficiently produce benzofuran derivatives. nih.gov Furthermore, Brønsted acids like acetic acid have been shown to catalyze the formation of the heterocyclic ring from benzoquinones. nih.gov

Efforts are also being made to develop catalyst-free synthetic routes, which offer significant advantages in terms of cost and sustainability. nih.gov These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Key Features | Example Reaction | Reference |

| Palladium/Copper | High yields, Sonogashira coupling | Coupling of terminal alkynes and iodophenols | acs.org |

| Copper/DES | Green and environmentally benign, one-pot synthesis | Reaction of o-hydroxy aldehydes, amines, and alkynes | acs.org |

| Rhodium | C-H directing group migration, novel synthesis | C-H alkenylation with 1,3-diynes | acs.org |

| Lewis Acids (e.g., BF₃·OEt₂) | Domino reactions, efficient synthesis | Reaction of 2,4-diyn-1-ols and dicarbonyl compounds | nih.gov |

| Brønsted Acids (e.g., Acetic Acid) | One-pot synthesis, readily available catalyst | Reaction of benzoquinones | nih.gov |

| Catalyst-Free | Sustainable, cost-effective | Cyclization of hydroxyl-substituted aryl alkynes and sulfur ylides | nih.gov |

Exploration of New Reactivity Modes and Transformations

Beyond its traditional role as an acylating agent, researchers are exploring novel reactivity modes and transformations of this compound and related benzofuran structures. This includes investigating its participation in multicomponent reactions, cascade sequences, and cycloaddition reactions to construct complex molecular architectures.

One area of interest is the functionalization of the benzofuran core at various positions. For example, methods for the regioselective synthesis of 3-carbonylated benzofuran derivatives have been developed using gold(III)-catalyzed tandem condensation/rearrangement/cyclization reactions. researchgate.netrsc.org This allows for the introduction of a carbonyl group at the C3 position, a key structural feature of this compound.

The reactivity of the carbonyl chloride group itself is also a subject of study. Its conversion to other functional groups can lead to a diverse array of benzofuran derivatives with potentially interesting biological activities. For instance, the reaction of 1-Benzofuran-3-carboxylic acid (a precursor to the carbonyl chloride) with oxalyl chloride followed by treatment with ammonium (B1175870) hydroxide (B78521) yields the corresponding amide. nih.gov

Furthermore, the benzofuran ring can undergo various transformations. For example, bromination of the benzofuran system can lead to the introduction of bromine atoms at different positions, depending on the reaction conditions and the substituents present on the ring. nih.gov These halogenated derivatives can then serve as starting materials for further synthetic modifications.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production. researchgate.net These technologies offer numerous advantages, including enhanced safety, improved reaction control, higher yields, and the ability to rapidly screen and optimize reaction conditions. researchgate.netbeilstein-journals.org

For the synthesis of benzofurans and the handling of reactive intermediates like this compound, flow chemistry provides a particularly attractive approach. The small reaction volumes and excellent heat and mass transfer in microreactors allow for the safe use of hazardous reagents and the precise control of exothermic reactions. researchgate.netnih.gov This is especially relevant for reactions involving highly reactive species or harsh conditions.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and development of new benzofuran derivatives. beilstein-journals.org These systems can perform a large number of experiments in a short period, systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading to identify optimal conditions. This high-throughput approach can significantly reduce the time and resources required for synthetic route development. The use of coiled flow inverters in tubular devices has further advanced the capabilities of continuous flow synthesis. researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully leverage the benefits of flow chemistry and automated synthesis, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques are being increasingly integrated into reaction setups to provide continuous data on reactant consumption, product formation, and the presence of any intermediates or byproducts.

Techniques such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) can be coupled with flow reactors to provide a detailed picture of the reaction as it occurs. For example, monitoring the disappearance of the characteristic carbonyl chloride peak in the IR spectrum or the emergence of product signals in the NMR spectrum can allow for precise determination of reaction endpoints and the identification of any potential issues.

The data obtained from these real-time monitoring techniques can be used to create detailed kinetic profiles of reactions involving this compound. This information is invaluable for understanding reaction mechanisms and for optimizing reaction conditions to maximize yield and minimize impurities.

Computational Predictive Modeling for Synthetic Pathway Design

Computational chemistry and predictive modeling are becoming indispensable tools in modern synthetic chemistry. researchgate.net These methods can be used to predict the feasibility of a proposed synthetic route, to understand reaction mechanisms at a molecular level, and to design novel molecules with desired properties.

For the synthesis of complex molecules derived from this compound, computational tools can be used to evaluate different synthetic strategies before they are attempted in the laboratory. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate reaction energies, transition state structures, and activation barriers. researchgate.net This information can help chemists to identify the most promising reaction pathways and to avoid those that are likely to be inefficient or to lead to unwanted side products.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activity of new benzofuran derivatives based on their chemical structure. researchgate.net This can help to guide the design of new compounds with enhanced therapeutic potential. By combining computational modeling with experimental synthesis, researchers can accelerate the discovery and development of new drugs and other functional materials based on the benzofuran scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzofuran-3-carbonyl chloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reaction of 1-Benzofuran-3-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions at reflux (60–80°C) for 4–6 hours. After removing excess SOCl₂ by distillation, purity is validated using gas chromatography (GC) or HPLC (≥97% purity threshold). Residual solvents and byproducts (e.g., HCl) should be quantified via titration or ion chromatography .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via FT-IR for disappearance of carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and emergence of carbonyl chloride C=O (~1770 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at 0–6°C to minimize hydrolysis. Degradation indicators include cloudiness (due to HCl release) or color change (yellowing). Regularly test stability via NMR (disappearance of carbonyl chloride peak at ~170 ppm in ¹³C NMR) .

- Validation : Perform Karl Fischer titration to monitor moisture ingress (<0.1% w/w) and track storage duration vs. purity loss .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Aromatic protons in benzofuran ring appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz).

- ¹³C NMR : Carbonyl chloride signal at ~170 ppm; benzofuran C-3 carbon at ~155 ppm.

- IR : Sharp C=O stretch at ~1770 cm⁻¹ and C-Cl stretch near 730 cm⁻¹.

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Friedel-Crafts acylation?

- Methodological Answer : The electron-rich benzofuran ring activates the carbonyl chloride toward electrophilic substitution. Reactivity can be modulated by varying Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃). Monitor reaction kinetics via in situ Raman spectroscopy to track acyl intermediate formation. Competitive side reactions (e.g., ring chlorination) are minimized by maintaining low temperatures (0–5°C) and stoichiometric control .

- Data Analysis : Compare yields under different conditions (e.g., 72% with AlCl₃ vs. 58% with FeCl₃) and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What experimental strategies mitigate racemization when using this compound in chiral auxiliaries?

- Methodological Answer : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) for in situ formation of acyl imidazole intermediates. Racemization is minimized by avoiding protic solvents and limiting reaction temperatures to <40°C. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

- Case Study : A 90% ee was achieved using (S)-1-phenylethylamine in THF at 25°C, vs. 60% ee in ethanol at 50°C .

Q. How can conflicting data on the hydrolysis kinetics of this compound be resolved?

- Methodological Answer : Discrepancies arise from varying pH and solvent polarity. Conduct controlled hydrolysis studies using buffered solutions (pH 2–12) and track degradation via UV-Vis spectroscopy (λmax = 270 nm). Apparent rate constants (kobs) are calculated using pseudo-first-order kinetics. In aqueous acetonitrile (60% v/v), hydrolysis half-life ranges from 2 hours (pH 12) to 14 days (pH 2) .

- Resolution : Use Arrhenius plots to correlate temperature (10–40°C) with kobs and identify pH-dependent degradation pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms) .

Methodological Notes

- Synthesis Optimization : Replace SOCl₂ with oxalyl chloride for milder conditions, particularly for acid-sensitive substrates .

- Analytical Cross-Checks : Combine GC-MS and 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

- Safety Protocols : Follow UN 1736 guidelines for corrosive liquids: use PPE (nitrile gloves, face shield) and neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.